3-(ALLYLAMINO)-4-[(4-CHLOROPHENYL)SULFONYL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE
Description
3-(ALLYLAMINO)-4-[(4-CHLOROPHENYL)SULFONYL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE is a complex organic compound that features a thiophene ring, a sulfonyl group, and an allylamino substituent
Properties
IUPAC Name |
(3S,4R)-4-(4-chlorophenyl)sulfonyl-1,1-dioxo-N-prop-2-enylthiolan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4S2/c1-2-7-15-12-8-20(16,17)9-13(12)21(18,19)11-5-3-10(14)4-6-11/h2-6,12-13,15H,1,7-9H2/t12-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLYXIDBYKYGLV-STQMWFEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1CS(=O)(=O)CC1S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN[C@H]1CS(=O)(=O)C[C@@H]1S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ALLYLAMINO)-4-[(4-CHLOROPHENYL)SULFONYL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Sulfonyl Group: This step often involves sulfonation reactions using reagents like chlorosulfonic acid.
Attachment of the Allylamino Group: This can be done through nucleophilic substitution reactions where an allylamine reacts with a suitable leaving group on the thiophene ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allylamino group, leading to the formation of oxides or other derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The compound can participate in substitution reactions, especially at the positions adjacent to the sulfonyl and allylamino groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
The compound could have potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features might allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(ALLYLAMINO)-4-[(4-CHLOROPHENYL)SULFONYL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Chlorophenyl)sulfonyl]thiophene: Lacks the allylamino group but shares the sulfonyl-thiophene core.
3-(Amino)-4-[(4-chlorophenyl)sulfonyl]thiophene: Similar structure but with an amino group instead of an allylamino group.
Uniqueness
The presence of the allylamino group in 3-(ALLYLAMINO)-4-[(4-CHLOROPHENYL)SULFONYL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE provides unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
